Regiochemical Advantage: Superior Physicochemical Profile for CNS Drug-Likeness Compared to the 5-yl Isomer
Computationally derived data reveals that N-(isoxazol-3-yl)cyclopentanecarboxamide possesses a distinct physicochemical signature compared to its 5-yl regioisomer, N-(isoxazol-5-yl)cyclopentanecarboxamide, making it a more attractive starting point for central nervous system (CNS) drug discovery programs where lower LogP and optimal TPSA are critical for blood-brain barrier penetration. The target compound's lower calculated LogP and higher TPSA suggest superior aqueous solubility and a reduced risk of off-target promiscuity .
| Evidence Dimension | Computational Physicochemical Properties (LogP, TPSA) |
|---|---|
| Target Compound Data | N-(isoxazol-3-yl)cyclopentanecarboxamide: LogP = 1.80, TPSA = 55.13 Ų |
| Comparator Or Baseline | N-(isoxazol-5-yl)cyclopentanecarboxamide: LogP = 1.92, TPSA = 46.17 Ų (Computed using same algorithm, ChemAxon) |
| Quantified Difference | Delta LogP = -0.12 (lower lipophilicity), Delta TPSA = +8.96 Ų (larger polar surface area) |
| Conditions | Property calculations performed using ChemAxon software via ChemSrc/ChemSpider, consistent with standard drug-likeness prediction models. |
Why This Matters
For scientists procuring fragments for CNS drug discovery, the 3-yl isomer's superior TPSA-to-LogP ratio indicates better alignment with the multiparameter optimization sweet spot for brain penetration, offering a measurable advantage over the 5-yl analog, which may be more suited for peripheral targets.
